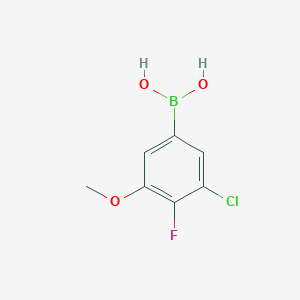

3-Chloro-4-fluoro-5-methoxyphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(3-chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGAWMIMXFEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718335 | |

| Record name | (3-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379466-82-6 | |

| Record name | (3-Chloro-4-fluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Chloro-4-fluoro-5-methoxyphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C9H10BClF O3

- Molecular Weight : Approximately 232.44 g/mol

The presence of a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring enhances its reactivity and solubility, making it an attractive candidate for pharmaceutical applications.

Boronic acids, including this compound, are known to interact with various biological targets such as enzymes and receptors. They can form reversible covalent bonds with diols in biomolecules, which may influence enzymatic activity and signal transduction pathways. This interaction is particularly relevant in the context of cancer therapy and antimicrobial activity.

Anticancer Potential

Research indicates that compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that arylboronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Proteasome inhibition |

| Similar Boronic Acid | A549 (lung cancer) | 10 | Induction of apoptosis |

Antimicrobial Activity

Additionally, boronic acids have been studied for their antimicrobial properties. The ability of these compounds to inhibit bacterial growth has been linked to their interference with bacterial signaling pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of various boronic acids against multidrug-resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

- Absorption : Moderate absorption through biological membranes.

- Distribution : High plasma protein binding.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Primarily excreted via urine.

Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a viable candidate for further development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Chloro-4-methoxyphenylboronic Acid (C₇H₈BClO₃)

- Key Differences : Lacks the fluorine atom at position 4.

- Methoxy at position 4 (vs. 5 in the target compound) may alter steric interactions during catalysis .

(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic Acid (C₈H₇BClFO₄)

- Key Differences : Replaces the methoxy group (OCH₃) with a methoxycarbonyl (COOCH₃) at position 5.

- Impact : The ester group (COOCH₃) is strongly electron-withdrawing, increasing boronic acid acidity and enhancing oxidative stability. This modification may improve reactivity in couplings requiring electron-deficient partners .

3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic Acid (C₉H₉BClF₃O₄)

- Key Differences : Contains a methoxymethyl (CH₂OCH₃) and trifluoromethyl (CF₃) group at positions 4 and 5, respectively.

- Impact : The CF₃ group introduces significant steric bulk and electron-withdrawing effects, which may hinder coupling efficiency despite activating the boronic acid. Methoxymethyl adds flexibility but reduces planarity .

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing vs. Donating Groups: The target compound’s fluorine and chlorine atoms enhance electrophilicity at the boron center, facilitating transmetalation in Suzuki reactions. In contrast, 5-Chloro-2-methoxyphenylboronic Acid (C₇H₈BClO₃) places methoxy ortho to boron, creating steric hindrance and reducing coupling yields compared to para-substituted analogs .

Steric Considerations :

Physicochemical Properties and Stability

- Solubility: Fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-fluorinated analogs like 3-Chloro-4-methoxy-5-methylphenylboronic Acid (C₈H₁₀BClO₃), where methyl reduces polarity .

- Storage : Many analogs, such as 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic Acid , require refrigeration (2–8°C) due to boronic acid propensity for hydrolysis. The target compound likely shares this instability .

Commercial Availability and Cost

- The target compound is discontinued by CymitQuimica , whereas analogs like (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic Acid remain available at premium prices ($500/250mg) .

- 5-Cyano-2-fluorophenylboronic Acid (C₇H₅BFNO₂), with a cyano group, is priced at ¥37,000/5g, reflecting demand for electron-deficient boronic acids .

Métodos De Preparación

Lithiation and Electrophilic Borylation

A widely employed method to prepare this compound involves the lithiation of a suitably substituted chlorofluoromethoxybenzene followed by reaction with an electrophilic boron reagent.

Step 1: Directed ortho-lithiation

The starting material, such as 2-chloro-6-fluoroanisole (a positional isomer closely related to the target compound), is treated with an alkyl lithium reagent (e.g., n-butyllithium) at low temperature to generate a lithiated intermediate. This lithiation selectively occurs ortho to the methoxy substituent due to its directing effect.Step 2: Electrophilic borylation

The lithiated intermediate is then reacted with a boron electrophile such as trimethyl borate (B(OMe)3) or boronic acid derivatives, yielding a boronate intermediate. Subsequent hydrolysis with aqueous acid affords the free boronic acid.Isolation

The boronic acid is isolated by extraction using organic solvents like ethyl acetate or acetonitrile, followed by acidification and drying under vacuum to yield a solid product with purity often exceeding 90%.

Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)

An alternative and efficient synthetic route is the palladium-catalyzed Miyaura borylation of halogenated aromatic precursors:

Starting material : 3-chloro-4-fluoro-5-methoxybromobenzene or similar halogenated aromatics.

Reagents : Bis(pinacolato)diboron (B2pin2) as the boron source, a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate (KOAc).

Reaction conditions : Typically performed in anhydrous dioxane at temperatures between 80–100°C under inert atmosphere to prevent oxidation.

Outcome : This method affords the corresponding pinacol boronate ester, which can be hydrolyzed to give the free boronic acid or used directly in further synthetic transformations.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Lithiation reagent | n-Butyllithium (1.1–1.2 equiv) | Low temperature (-78°C) to control regioselectivity |

| Boron electrophile | Trimethyl borate (B(OMe)3) | Quenched with aqueous acid to liberate boronic acid |

| Solvents | Tetrahydrofuran (THF), methyl isobutyl ketone | Methyl isobutyl ketone used in extraction steps |

| Catalyst (Miyaura) | Pd(dppf)Cl2 (2–5 mol%) | Ensures high conversion and selectivity |

| Base (Miyaura) | KOAc (2 equiv) | Facilitates transmetalation step |

| Temperature | 80–100°C (Miyaura), -78°C (lithiation) | High temp for borylation, low temp for lithiation |

| Purification | Extraction, column chromatography, recrystallization | Purity >95% achievable with silica gel chromatography |

Isolation and Purification Techniques

Phase separation and salt addition : Adding salts such as saturated sodium chloride to aqueous-organic mixtures improves phase separation and increases yield during extraction.

Drying and concentration : Organic layers are concentrated under reduced pressure, and the residue is dried in vacuum ovens to yield the boronic acid as a white solid with yields often exceeding 90% and purity above 95%.

Direct use of solutions : Solutions of the boronic acid in acetonitrile can sometimes be used directly in subsequent coupling reactions without isolation, streamlining synthetic workflows.

Formation of Boronate Esters (Optional Step)

The free boronic acid can be converted to more stable pinacol boronate esters by reaction with diols such as 2,3-dimethyl-2,3-butanediol under dehydrating conditions. This conversion is useful for improving compound stability and handling during further synthetic applications.

Summary Table of Preparation Methods

Research Findings and Practical Notes

Regioselectivity : The lithiation step is highly regioselective due to the directing effect of the methoxy group, enabling precise substitution patterns.

Reaction scalability : The lithiation and Miyaura borylation methods have been adapted for industrial scale, with continuous flow chemistry approaches improving efficiency and suppressing side reactions.

Purity control : Use of appropriate solvents and salt additives during extraction significantly enhances purity and yield, reducing the need for extensive chromatographic purification.

Direct use of crude solutions : The ability to use crude boronic acid solutions directly in coupling reactions reduces processing steps, beneficial for large-scale synthesis.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-Chloro-4-fluoro-5-methoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metalation. Key factors include:

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos ( ).

- Solvent : THF or DME at reflux (60–80°C) for 8–12 hours.

- Base : Na₂CO₃ or CsF to deprotonate the boronic acid and stabilize intermediates.

- Yield Optimization : Excess aryl halide (1.2–1.5 eq) improves boronic acid conversion .

Q. How should researchers purify this compound to achieve >95% purity, and what analytical techniques are recommended?

- Methodological Answer :

- Purification : Column chromatography using silica gel and eluents like ethyl acetate/hexane (1:4) or dichloromethane/methanol (95:5). Recrystallization in ethanol/water mixtures enhances crystallinity.

- Analytical Validation :

- HPLC : C18 column, acetonitrile/water (70:30) mobile phase ().

- NMR : Compare δ 7.2–7.8 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) to literature ( ).

- Elemental Analysis : Confirm boron content via ICP-MS .

Q. What are the optimal storage conditions to prevent decomposition of this boronic acid?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C in amber glass vials. Avoid moisture and light to prevent deboronation ().

- Stability Tests : Periodic NMR or TLC checks (every 3 months) to monitor decomposition (e.g., loss of B-O bonds) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (FMOs). Lower LUMO energy (–1.8 eV) indicates higher electrophilicity for Suzuki coupling ( ).

- Regioselectivity : Simulate transition states to predict coupling sites; steric effects from –Cl and –OCH₃ groups may direct reactions to the para-fluoro position .

Q. What strategies mitigate competing side reactions when multiple halogen substituents (–Cl, –F) are present?

- Methodological Answer :

- Protective Groups : Temporarily block –Cl with TMS groups during coupling, then deprotect with TBAF.

- Catalyst Tuning : Use PdCl₂(dppf) to enhance selectivity for –F sites ().

- Kinetic Control : Lower reaction temperatures (50°C) favor desired coupling over dehalogenation .

Q. How can researchers address discrepancies in reported NMR spectral data for this compound?

- Methodological Answer :

- Solvent Effects : Replicate studies in deuterated DMSO or CDCl₃ to resolve splitting variations ( ).

- Paramagnetic Shifts : Add EDTA to chelate trace metals (e.g., Pd residues) that broaden peaks ().

- Cross-Validation : Compare with solid-state NMR or X-ray crystallography data (if available) .

Data Contradiction Analysis

Q. How to reconcile conflicting stability reports of this compound under ambient conditions?

- Methodological Answer :

- Environmental Variables : Humidity (>60% RH) accelerates hydrolysis; use Karl Fischer titration to quantify moisture content in stored samples ().

- Purity Impact : Lower purity grades (e.g., 90% vs. 98%) may include stabilizers (e.g., pinacol) that alter decomposition rates ( ).

- Accelerated Aging Studies : Conduct TGA/DSC to model degradation kinetics at elevated temperatures .

Research Application Guidance

Q. What are the potential applications of this compound beyond Suzuki-Miyaura coupling?

- Methodological Answer :

- Protease Inhibition : The –B(OH)₂ group binds serine residues in enzyme active sites; screen against trypsin-like proteases ( ).

- Material Science : Incorporate into MOFs via boronate ester linkages; characterize porosity via BET analysis ( ).

- Fluorescent Probes : Attach fluorophores (e.g., dansyl) to the boronic acid for saccharide sensing in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.